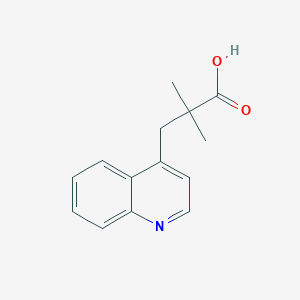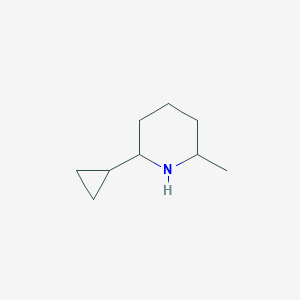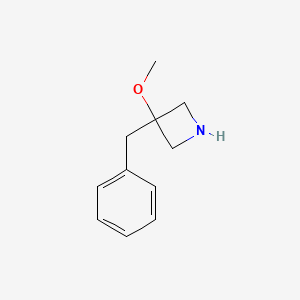
1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high yield, regioselectivity, and mild reaction conditions. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, often copper (I) iodide, and a reducing agent such as sodium ascorbate .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Ester or amide derivatives of the triazole compound.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Wirkmechanismus
The mechanism of action of 1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Vergleich Mit ähnlichen Verbindungen
- 1H-1,2,3-Triazole-5-carboxylic acid
- 1H-1,2,4-Triazole-1-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness: 1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of hexyl and propyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Eigenschaften
Molekularformel |
C12H21N3O2 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
1-hexyl-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C12H21N3O2/c1-3-5-6-7-9-15-10(8-4-2)11(12(16)17)13-14-15/h3-9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
YRMLQZIORVFKMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C(=C(N=N1)C(=O)O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)













